N-(3,4-dichlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide N-(3,4-dichlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 946382-67-8
VCID: VC8454529
InChI: InChI=1S/C21H18Cl2N4O2/c1-12(2)20-25-26-21(29-20)18-9-13-5-3-4-6-17(13)27(18)11-19(28)24-14-7-8-15(22)16(23)10-14/h3-10,12H,11H2,1-2H3,(H,24,28)
SMILES: CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)Cl)Cl
Molecular Formula: C21H18Cl2N4O2
Molecular Weight: 429.3 g/mol

N-(3,4-dichlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide

CAS No.: 946382-67-8

Cat. No.: VC8454529

Molecular Formula: C21H18Cl2N4O2

Molecular Weight: 429.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide - 946382-67-8

Specification

CAS No. 946382-67-8
Molecular Formula C21H18Cl2N4O2
Molecular Weight 429.3 g/mol
IUPAC Name N-(3,4-dichlorophenyl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Standard InChI InChI=1S/C21H18Cl2N4O2/c1-12(2)20-25-26-21(29-20)18-9-13-5-3-4-6-17(13)27(18)11-19(28)24-14-7-8-15(22)16(23)10-14/h3-10,12H,11H2,1-2H3,(H,24,28)
Standard InChI Key PRAGJWKOVBFOIA-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)Cl)Cl
Canonical SMILES CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=C(C=C4)Cl)Cl

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name reflects its intricate architecture:

  • N-(3,4-Dichlorophenyl): A substituted aniline group with chlorine atoms at positions 3 and 4, known to enhance lipophilicity and receptor-binding affinity in medicinal compounds .

  • 2-{2-[5-(Propan-2-yl)-1,3,4-Oxadiazol-2-yl]-1H-Indol-1-yl}: A hybrid scaffold combining an indole moiety (a privileged structure in anticancer agents) with a 1,3,4-oxadiazole ring substituted with an isopropyl group. The oxadiazole ring contributes to metabolic stability and π-π stacking interactions .

  • Acetamide linker: Bridges the dichlorophenyl and indole-oxadiazole units, potentially facilitating hydrogen bonding with biological targets .

Hypothetical Synthesis Pathway

While no published synthesis route exists for this compound, the following steps are proposed based on established methods for analogous 1,3,4-oxadiazoles and indole-acetamides :

Formation of 5-(Propan-2-yl)-1,3,4-oxadiazole-2-carbohydrazide

  • Cyclization: React propan-2-yl carboxylic acid hydrazide with carbon disulfide in the presence of potassium hydroxide under reflux to form 5-(propan-2-yl)-1,3,4-oxadiazole-2-thiol .

  • Oxidation: Treat the thiol intermediate with hydrogen peroxide to yield the corresponding carbohydrazide.

Indole Functionalization

  • N-Alkylation: React indole with ethyl bromoacetate in the presence of a base to form 1-(ethoxycarbonylmethyl)indole.

  • Hydrazide Formation: Hydrolyze the ester to the carboxylic acid, then convert to the hydrazide using hydrazine hydrate.

Coupling Reactions

  • Oxadiazole-Indole Conjugation: Condense the oxadiazole carbohydrazide with the indole hydrazide using a coupling agent like EDCI/HOBt.

  • Acetamide Formation: React the intermediate with 3,4-dichlorophenylamine in the presence of acetic anhydride to install the final acetamide group.

Predicted Physicochemical Properties

Using computational models and data from structural analogs :

PropertyValueSignificance
Molecular FormulaC₂₁H₁₈Cl₂N₄O₂Moderate molecular weight (453.3 g/mol) suitable for oral bioavailability.
logP~4.2 (estimated)Balanced lipophilicity for membrane permeability and solubility.
Hydrogen Bond Donors2Facilitates target engagement via H-bonding with enzymes or receptors.
Polar Surface Area78 ŲSuggests moderate blood-brain barrier penetration potential.
Solubility (logS)-3.1 (estimated)May require formulation optimization for intravenous delivery.

Structure-Activity Relationship (SAR) Considerations

  • Oxadiazole Substituents: Bulky groups (e.g., isopropyl) at position 5 enhance target selectivity by reducing off-target interactions .

  • Indole Position: 1-Substitution (as in this compound) improves metabolic stability compared to 3-substituted indoles .

  • Chlorine Placement: 3,4-Dichloro substitution on the phenyl ring optimizes hydrophobic interactions with enzyme active sites .

Toxicity and Selectivity Profile

While no direct data exists, analogs suggest:

  • Selectivity Index (SI): Oxadiazole derivatives like 4h exhibit SI >200 against A549 vs. L929 fibroblasts , indicating cancer cell specificity.

  • Cytotoxicity Mechanisms: Mitochondrial membrane depolarization and caspase-3 activation are likely, based on structurally similar compounds .

Future Research Directions

  • Synthetic Validation: Optimize the proposed route using microwave-assisted synthesis to reduce reaction times .

  • In Vitro Screening: Prioritize testing against NSCLC (A549), glioblastoma (U87), and leukemia (HL-60) cell lines.

  • Target Identification: Perform kinome-wide profiling and molecular dynamics simulations to identify primary targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator